REACTION_CXSMILES
|
CON(C)[C:4]([CH:6]1[CH2:10][CH2:9][O:8][CH2:7]1)=[O:5].[CH2:12]([Mg]Br)[CH3:13]>O1CCCC1>[O:8]1[CH2:9][CH2:10][CH:6]([C:4](=[O:5])[CH2:12][CH3:13])[CH2:7]1
|
Name
|
|
Quantity
|
6.71 g
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1COCC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1COCC1)C
|
Name
|
|
Quantity
|
17 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred overnight at 40° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250-mL 3-neck round-bottom flask, was placed
|
Type
|
CUSTOM
|
Details
|
The system was purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
carefully quenched with aqueous HCl (1M, 10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with water (10 mL)
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (3×30 mL)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with brine (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(CC1)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |